

# Comparative Guide: PF-06410293 (Adalimumab Biosimilar) vs. Adalimumab in Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-05214030 |           |
| Cat. No.:            | B2441990    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pfizer's adalimumab biosimilar, PF-06410293 (Abrilada®), and its reference product, adalimumab (Humira®), in the context of rheumatoid arthritis (RA).

Editor's Note: Initial inquiries regarding "PF-05214030" revealed a likely discrepancy in the compound identifier. Publicly available scientific literature and drug development resources consistently identify PF-05214030 as a small molecule TRPV4 antagonist[1][2]. In contrast, Pfizer's adalimumab biosimilar developed for rheumatoid arthritis is designated PF-06410293[3][4][5]. This guide will proceed with the comparison of PF-06410293 and adalimumab. While preclinical studies confirming the biosimilarity of PF-06410293 were conducted for regulatory approval, detailed in vivo data from animal models are not extensively published in peer-reviewed literature[3]. Therefore, this guide presents the robust clinical comparison data available and details the standard preclinical models and protocols used to evaluate the reference product, adalimumab.

#### Mechanism of Action: TNF-α Inhibition

Both PF-06410293 and adalimumab are recombinant human IgG1 monoclonal antibodies that target and neutralize Tumor Necrosis Factor-alpha (TNF- $\alpha$ )[4][6]. TNF- $\alpha$  is a critical proinflammatory cytokine implicated in the pathogenesis of rheumatoid arthritis. By binding to both



soluble and transmembrane TNF-α, these antibodies prevent its interaction with the p55 (TNFR1) and p75 (TNFR2) cell surface receptors[6]. This blockade disrupts the downstream inflammatory cascade, reducing inflammation, synovial hyperplasia, and mitigating the cartilage and bone destruction characteristic of RA.



Click to download full resolution via product page

**Caption:** Mechanism of action for Adalimumab and its biosimilar, PF-06410293.



### **Comparative Efficacy and Safety Data (Clinical)**

A pivotal Phase 3, randomized, double-blind clinical trial (REFLECTIONS B538-02) evaluated the therapeutic equivalence of PF-06410293 and adalimumab in patients with moderately to severely active RA who had an inadequate response to methotrexate[7][8].

#### **Table 1: Primary Efficacy Endpoint at Week 12**

The primary endpoint was the American College of Rheumatology 20% improvement (ACR20) response rate at week 12. Equivalence was established as the confidence intervals for the treatment difference fell within predefined margins[7].

| Treatment Group          | N   | ACR20 Responders (%) | Treatment<br>Difference (95% CI)            |
|--------------------------|-----|----------------------|---------------------------------------------|
| PF-06410293              | 297 | 68.7%                | \multirow{2}{*}{-3.98%<br>(-10.38%, 4.44%)} |
| Adalimumab-EU            | 300 | 72.7%                |                                             |
| Data based on the        |     |                      | -                                           |
| intention-to-treat (ITT) |     |                      |                                             |
| population with          |     |                      |                                             |
| observed data.           |     |                      |                                             |
| Sourced from             |     |                      |                                             |
| Fleischmann RM, et       |     |                      |                                             |
| al. Arthritis Res Ther.  |     |                      |                                             |
| 2018[7].                 |     |                      |                                             |

# Table 2: Secondary Efficacy Endpoints and Safety Overview (Through Week 26)

Secondary endpoints and safety profiles remained comparable between the two treatment arms through 26 weeks of the study[3].



| Parameter                                                                                       | PF-06410293 | Adalimumab-EU |
|-------------------------------------------------------------------------------------------------|-------------|---------------|
| ACR50 Response (Week 26)                                                                        | Similar     | Similar       |
| ACR70 Response (Week 26)                                                                        | Similar     | Similar       |
| DAS28-CRP <2.6 (Week 26)                                                                        | Similar     | Similar       |
| Serious Adverse Events<br>(SAEs)                                                                | 4.0%        | 4.3%          |
| Injection-Site Reactions                                                                        | 1.7%        | 2.0%          |
| Anti-Drug Antibody (ADA) Positive                                                               | 44.4%       | 50.5%         |
| Neutralizing Antibodies (nAbs)                                                                  | 13.8%       | 14.0%         |
| Data sourced from a review by Feng et al. summarizing the REFLECTIONS B538-02 trial results[3]. |             |               |

The study concluded that the efficacy, safety, and immunogenicity of PF-06410293 and the adalimumab reference product were similar in patients with active RA on background methotrexate[7].

## Experimental Protocols in Preclinical Rheumatoid Arthritis Models

The following protocols describe standard methodologies used to evaluate the in vivo efficacy of anti-TNF- $\alpha$  biologics like adalimumab in established animal models of rheumatoid arthritis.

#### A. Human TNF-α Transgenic (Tg197) Mouse Model

This model is considered highly relevant for testing human-specific TNF- $\alpha$  inhibitors. Tg197 mice overexpress human TNF- $\alpha$ , leading to the spontaneous development of chronic, erosive polyarthritis that closely mimics human RA[9][10].

Model: Tg197 mice



- Disease Induction: Spontaneous onset, with symptoms appearing at 3-4 weeks of age and established disease by 6-7 weeks[10].
- Treatment Protocol (Prophylactic Example):
  - Dosing: Adalimumab administered at 0.3, 0.6, or 1.2 mg/kg[9]. Another study used 10 mg/kg[11].
  - Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection.
  - Frequency: Twice weekly.
  - Duration: Initiated at 3 weeks of age (disease onset) and continued until a predefined endpoint (e.g., 10 weeks of age)[9][11].
- · Key Efficacy Endpoints:
  - Clinical Arthritis Score: Visual assessment of joint swelling and inflammation (e.g., on a 0-4 scale per paw).
  - Histopathology: Microscopic examination of joints for synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.
  - Biomarkers: Measurement of serum human TNF-α and mouse IL-6 levels.
  - Body Weight: Monitoring for cachexia, a common symptom in this model[10].

#### B. Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is an immune-mediated model where arthritis is induced by immunization with type II collagen, a major component of articular cartilage. It shares key pathological and immunological features with human RA, including T-cell and B-cell involvement[12][13].

- Model: Genetically susceptible mouse strains (e.g., DBA/1).
- Disease Induction:



- Primary Immunization (Day 0): Emulsification of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) and intradermal injection at the base of the tail.
- Booster Immunization (Day 21): A second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA)[13].
- Treatment Protocol (Therapeutic Example):
  - Dosing: Adalimumab administered at 1 mg/kg per day[12].
  - Route of Administration: Subcutaneous (SC) injection.
  - Frequency: Daily.
  - Duration: Initiated after the booster immunization or upon the first signs of clinical arthritis and continued for a specified period (e.g., 2-3 weeks).
- Key Efficacy Endpoints:
  - Arthritis Incidence & Severity Score: Monitoring the percentage of mice that develop arthritis and the clinical score of affected paws.
  - Paw Thickness/Swelling: Measurement using calipers.
  - Histopathology: Analysis of joint sections for inflammation, pannus formation, and tissue destruction.
  - Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., IL-6, IL-17) in serum or joint tissue homogenates[12].





Click to download full resolution via product page

**Caption:** General workflow for preclinical evaluation in RA animal models.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. Frontiers | Efficacy and Safety of Adalimumab Biosimilars: Current Critical Clinical Data in Rheumatoid Arthritis [frontiersin.org]
- 4. Pfizer to start trial for biosimilar adalimumab [gabionline.net]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Randomised study of PF-06410293, an adalimumab (ADL) biosimilar, compared with reference ADL for the treatment of active rheumatoid arthritis: results from weeks 26–52, including a treatment switch from reference ADL to PF-06410293 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative clinical study of PF-06410293, a candidate adalimumab biosimilar, and adalimumab reference product (Humira®) in the treatment of active rheumatoid arthritis | springermedizin.de [springermedizin.de]
- 8. Adalimumab Biosimilar PF-06410293 versus Reference Adalimumab in Patients with Moderate-to-Severe, Active Rheumatoid Arthritis - Oncology Practice Management [oncpracticemanagement.com]
- 9. Establishment and evaluation of a transgenic mouse model of arthritis induced by overexpressing human tumor necrosis factor alpha PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedcode.com [biomedcode.com]
- 11. An Anti-hTNF-α Variable New Antigen Receptor Format Demonstrates Superior in vivo Preclinical Efficacy to Humira® in a Transgenic Mouse Autoimmune Polyarthritis Disease Model PMC [pmc.ncbi.nlm.nih.gov]
- 12. FGF21 exerts comparable pharmacological efficacy with Adalimumab in ameliorating collagen-induced rheumatoid arthritis by regulating systematic inflammatory response PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Comparative Guide: PF-06410293 (Adalimumab Biosimilar) vs. Adalimumab in Rheumatoid Arthritis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2441990#pf-05214030-vs-adalimumab-in-rheumatoid-arthritis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com